molecular formula C13H21N3O2 B14800531 N-(2-Ethoxyethyl)-4-hydrazinyl-N,2-dimethylbenzamide

N-(2-Ethoxyethyl)-4-hydrazinyl-N,2-dimethylbenzamide

Cat. No.: B14800531
M. Wt: 251.32 g/mol
InChI Key: NTTDFTMUORPIEM-UHFFFAOYSA-N
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Description

N-(2-Ethoxyethyl)-4-hydrazinyl-N,2-dimethylbenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxyethyl group, a hydrazinyl group, and a dimethylbenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxyethyl)-4-hydrazinyl-N,2-dimethylbenzamide typically involves the reaction of 4-hydrazinyl-N,2-dimethylbenzamide with 2-ethoxyethyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxyethyl)-4-hydrazinyl-N,2-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Azo compounds

    Reduction: Hydrazine derivatives

    Substitution: Various alkyl or aryl substituted derivatives

Scientific Research Applications

N-(2-Ethoxyethyl)-4-hydrazinyl-N,2-dimethylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyethyl)-4-hydrazinyl-N,2-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. Additionally, the compound may interfere with cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Ethoxyethyl)-4-hydrazinyl-N,2-dimethylbenzamide: shares structural similarities with other hydrazinyl and benzamide derivatives, such as:

Uniqueness

The presence of the ethoxyethyl group in this compound imparts unique chemical and biological properties to the compound. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

N-(2-ethoxyethyl)-4-hydrazinyl-N,2-dimethylbenzamide

InChI

InChI=1S/C13H21N3O2/c1-4-18-8-7-16(3)13(17)12-6-5-11(15-14)9-10(12)2/h5-6,9,15H,4,7-8,14H2,1-3H3

InChI Key

NTTDFTMUORPIEM-UHFFFAOYSA-N

Canonical SMILES

CCOCCN(C)C(=O)C1=C(C=C(C=C1)NN)C

Origin of Product

United States

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